5-Methyl DL-glutamate
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl DL-glutamate and its analogs involves various chemical processes. For instance, Powell and Dekker (1981) described the synthesis of 4-methylene-DL-glutamic acid from diethylmalonate, formaldehyde, and diethyl acetamidomalonate, yielding the amino acid following ion-exchange chromatography and crystallization (Powell & Dekker, 1981). Additionally, Saotome and Yamazaki (1963) synthesized DL-Glutamic acid from 1,1,1,5-Tetrachloropentane, involving several steps including dehydrochlorination and hydroxylation (Saotome & Yamazaki, 1963).
Molecular Structure Analysis
The molecular structure of 5-Methyl DL-glutamate includes variations in conformation and bonding. The study by Kugo et al. (1983) on A-B-A tri-block copolymers consisting of DL-isomers of poly(γ-methyl glutamate) revealed insights into the structural aspects of similar compounds (Kugo et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving 5-Methyl DL-glutamate are complex. For instance, Malherbe et al. (2003) investigated the binding pocket of the metabotropic glutamate 5 receptor negative modulator, providing insights into the interactions and chemical properties of similar glutamate derivatives (Malherbe et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and spectral characteristics, are crucial for understanding 5-Methyl DL-glutamate. The synthesis process described by Powell and Dekker (1981) includes the determination of several physico-chemical characteristics such as ir and pmr spectra, and melting point (Powell & Dekker, 1981).
Chemical Properties Analysis
5-Methyl DL-glutamate’s chemical properties, including reactivity and stability, are influenced by its molecular structure. The research by Sekura, Hochreiter, and Meister (1976) on alpha-aminomethylglutarate, a beta-amino analog of glutamate, gives an understanding of the chemical behavior of glutamate derivatives (Sekura, Hochreiter, & Meister, 1976).
Scientific Research Applications
Glutamate as a Neurotransmitter
Glutamate is a principal excitatory neurotransmitter in the brain, involved in various neurological pathways. It operates through ionotropic receptors (e.g., NMDA, AMPA, and kainate receptors) and metabotropic, G protein-coupled receptors (mGluRs). These receptors play pivotal roles in modulating neuronal and glial excitability. Glutamate's role extends from dietary functions to its potential involvement in various neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Certain compounds like NMDA and AMPA receptor antagonists show promise in mitigating brain damage and behavioral deficits post cerebral ischemia and traumatic brain injury, highlighting the therapeutic potential of modulating glutamate receptors (Meldrum, 2000).
Receptor Inhibition and Therapy
The metabotropic glutamate receptor 5 (mGlu5) is a target for various CNS disorders such as depression, Parkinson's disease, and fragile X syndrome. Drugs targeting mGlu5 receptors have shown promise in preclinical models and clinical settings. For instance, CTEP, a novel mGlu5 inhibitor, demonstrates high selectivity and oral bioavailability, indicating potential in treating conditions requiring chronic receptor inhibition (Lindemann et al., 2011).
Molecular Imaging and Drug Development
In Vivo Preclinical Molecular Imaging
The study of glutamatergic drugs and their chronic effects on the glutamatergic system is crucial for understanding the mechanisms of various neuropathologies and for developing novel therapeutic interventions. Molecular imaging techniques like PET/CT and MRS are used to visualize drug interactions with receptors like mGluR5 and to measure changes in metabolites like glutamate and glutamine. These insights are invaluable for developing drugs that modulate glutamatergic pathologies (Servaes et al., 2018).
Development of PET Ligands for Imaging mGlu2
The development of PET ligands for imaging specific glutamate receptors like mGlu2 is pivotal for diagnosing and understanding various CNS disorders. The identification of potent and selective ligands like 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812) provides crucial tools for in vivo imaging and understanding receptor function in the brain, offering pathways for therapeutic intervention in CNS disorders (Yamasaki et al., 2020).
Safety And Hazards
While specific safety and hazards information for 5-Methyl DL-glutamate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Glutamate receptors are distributed widely in many tissues apart from the brain. Further studies are required to characterize these receptors with regard to their functional roles. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28677-37-4 | |
Record name | Glutamic acid, 5-methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20859653 | |
Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl DL-glutamate | |
CAS RN |
14487-45-7, 1499-55-4 | |
Record name | 5-Methyl hydrogen glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5)-Methyl L-hydrogen glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl DL-glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1499-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl DL-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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